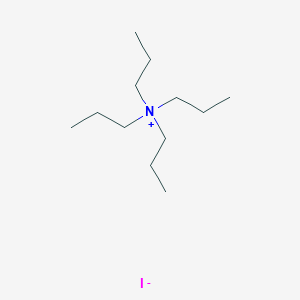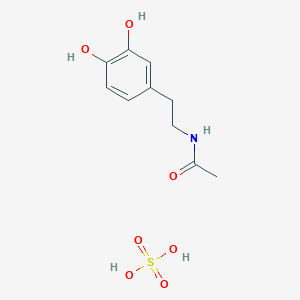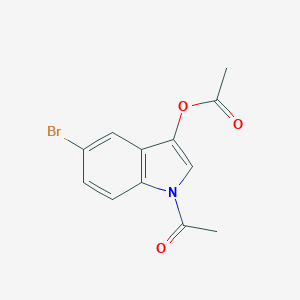
Tetrapropylammonium iodide
概要
説明
Tetrapropylammonium iodide is a quaternary ammonium compound with the molecular formula C12H28IN . It appears as a white to slightly yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of Tetrapropylammonium iodide is represented by the formula (CH3CH2CH2)4N (I) . The molecular weight is 313.26 .Physical And Chemical Properties Analysis
Tetrapropylammonium iodide is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It has a molecular weight of 313.27 . It is also hygroscopic and light-sensitive .科学的研究の応用
Catalysis in Organic Synthesis
Tetrapropylammonium iodide has been identified as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the cyclization of unsaturated N-chloroamines, leading to the synthesis of 3-Chloropiperidines, which is a novel approach to synthesizing these compounds (Noack & Göttlich, 2002). Moreover, it has been utilized as an iodide source for in-situ formation of iodobenzene in the synthesis of N-aryl amides from arenediazonium salts and primary amides, showcasing its versatility in different organic reactions (Bhojane, Jadhav & Nagarkar, 2014).
Role in Solar Energy Conversion
Tetrapropylammonium iodide has been instrumental in enhancing the efficiency of dye-sensitized solar cells (DSSCs). Research demonstrates that the use of a binary iodide salt mixture, including tetrapropylammonium iodide, in gel electrolytes significantly enhances the efficiency of DSSCs. The study highlights the importance of optimizing the salt composition in the gel electrolyte for achieving higher efficiency in solar energy conversion (Dissanayake et al., 2013).
Analytical and Characterization Studies
Tetrapropylammonium iodide has been utilized in the characterization and analytical studies of various compounds. For instance, its use in microwave-assisted alkaline digestion combined with microwave-assisted distillation has been reported for the determination of iodide and total iodine in edible seaweed by catalytic spectrophotometry. This novel application of microwave energy streamlines the process of determining iodine content in seaweed samples, showcasing the versatility of tetrapropylammonium iodide in analytical methodologies (Gamallo-Lorenzo et al., 2005).
Phase Transfer Catalysis
Tetrapropylammonium iodide also plays a significant role as a phase transfer catalyst between polar and non-polar media. Its behavior and dynamics have been extensively studied through molecular dynamics simulations, providing insights into its orientational and dynamic properties, which are crucial for its application in phase transfer catalysis (Oberbrodhage, 2000).
Safety and Hazards
Tetrapropylammonium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
作用機序
Target of Action
Tetrapropylammonium iodide (TPAI) is an organic compound with the chemical formula (C3H7)4N·I . It is primarily used as a selective δ-opioid receptor (OR) agonist . The δ-ORs are a class of opioid receptors that are primarily involved in analgesia, antidepressant effects, and convulsant effects .
Mode of Action
As a selective δ-OR agonist, TPAI binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the observed pharmacological effects.
Biochemical Pathways
The activation of δ-ORs by TPAI leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. This results in the opening of potassium channels, hyperpolarization of the cell membrane, and inhibition of calcium channels. The overall effect is a decrease in neuronal excitability .
Result of Action
The activation of δ-ORs by TPAI can lead to various physiological effects, including analgesia and antidepressant effects . .
特性
IUPAC Name |
tetrapropylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDJYKZFZVASJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883343 | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Tetrapropylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Tetrapropylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium iodide | |
CAS RN |
631-40-3 | |
| Record name | Tetrapropylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrapropylammonium iodide?
A1: The molecular formula of tetrapropylammonium iodide is C12H28NI, and its molecular weight is 313.29 g/mol.
Q2: What spectroscopic techniques are used to characterize tetrapropylammonium iodide?
A2: Several spectroscopic techniques have been employed to characterize TPAI, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and interactions between TPAI and other components in mixtures, such as polymers and solvents. [, , , , ]
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can confirm the structure of TPAI and its derivatives. []
- X-ray Diffraction (XRD): XRD provides insights into the crystalline nature and structure of TPAI, particularly in its pure form and within composite materials. [, , , , ]
Q3: What are the primary applications of tetrapropylammonium iodide?
A3: TPAI is mainly used as an electrolyte component in electrochemical devices, particularly dye-sensitized solar cells (DSSCs). [, , , , , , , , , ]
Q4: How does the concentration of tetrapropylammonium iodide affect the performance of DSSCs?
A4: The concentration of TPAI in electrolytes significantly influences the ionic conductivity and overall performance of DSSCs. Studies have shown that increasing TPAI concentration initially enhances conductivity, but excessive amounts can lead to decreased performance due to increased viscosity and reduced ion mobility. [, , , ]
Q5: What are the advantages of using gel polymer electrolytes (GPEs) containing TPAI in DSSCs compared to liquid electrolytes?
A5: GPEs incorporating TPAI offer several advantages over liquid electrolytes in DSSCs, including:
- Improved stability: GPEs are less prone to leakage and evaporation, enhancing the long-term stability of DSSCs. [, , , ]
- Enhanced safety: The gel-like nature of GPEs reduces the risk of leakage and potential hazards associated with liquid electrolytes. [, ]
- Flexibility and processability: GPEs offer greater flexibility in device design and fabrication compared to liquid electrolytes. [, , ]
Q6: What polymers are commonly used with TPAI in GPEs for DSSCs?
A6: Various polymers have been investigated for their compatibility with TPAI in GPEs. Some commonly used polymers include:
- Poly(ethylene oxide) (PEO): PEO is a widely studied polymer for GPEs due to its good ionic conductivity and ability to solvate TPAI. [, , ]
- Polyacrylonitrile (PAN): PAN-based GPEs have demonstrated good ionic conductivity and compatibility with TPAI. [, ]
- Poly(vinyl alcohol) (PVA): PVA is a biodegradable and biocompatible polymer that has shown promising results in GPEs with TPAI. [, ]
- N-phthaloyl chitosan (PhCh): This chitosan derivative offers good solubility in organic solvents and has been successfully used in GPEs with TPAI. [, , ]
Q7: What is the role of plasticizers in TPAI-containing GPEs for DSSCs?
A7: Plasticizers are often added to GPEs to improve their mechanical properties, enhance ionic conductivity, and facilitate ion transport. Commonly used plasticizers include ethylene carbonate (EC) and propylene carbonate (PC). [, , , , , , , ]
Q8: How does the addition of nanoparticles affect the performance of GPEs containing TPAI in DSSCs?
A8: Incorporating nanoparticles, such as TiO2 [, ] or Ag nanoparticles [], into TPAI-containing GPEs can enhance the performance of DSSCs by:
- Increasing surface area: Nanoparticles provide a larger surface area for electrolyte-electrode contact, improving charge transfer processes. []
- Enhancing light scattering: Certain nanoparticles, like Ag, can scatter light within the DSSC, increasing light absorption by the dye and improving efficiency. []
- Acting as a barrier for electron recombination: Nanoparticles can act as physical barriers, reducing electron recombination from the TiO2 to the oxidized dye, thus enhancing efficiency. []
Q9: What are the limitations of using TPAI in GPEs for DSSCs?
A9: Despite the advantages, TPAI-based GPEs have some limitations:
- Lower ionic conductivity: GPEs generally exhibit lower ionic conductivity compared to liquid electrolytes, potentially limiting the overall efficiency of DSSCs. [, , ]
- Long-term stability: While more stable than liquid electrolytes, GPEs can still experience degradation over extended periods, affecting their performance. []
- Temperature dependence: The ionic conductivity of GPEs is often temperature-dependent, with performance decreasing at lower temperatures. []
Q10: How is computational chemistry used in research on TPAI and DSSCs?
A10: Computational chemistry plays a crucial role in understanding the properties and behavior of TPAI in DSSCs. For example, it can be used to:
- Investigate ion transport mechanisms: Simulations can provide insights into the movement of ions within the electrolyte and at the electrode interfaces. []
- Study interactions between components: Computational models can help understand the interactions between TPAI, polymers, plasticizers, and other additives in GPEs. []
- Predict electrolyte properties: Calculations can be used to predict properties like ionic conductivity and diffusion coefficients of electrolytes containing TPAI. []
Q11: What are some future research directions for TPAI and its applications in DSSCs?
A11: Future research on TPAI for DSSC applications could focus on:
- Developing novel GPE compositions: Exploring new polymer blends, plasticizers, and additives to enhance ionic conductivity, stability, and performance. [, ]
- Optimizing nanoparticle incorporation: Investigating the optimal size, shape, and concentration of nanoparticles for improved efficiency and stability. [, ]
- Understanding degradation mechanisms: Studying the degradation pathways of GPEs to develop strategies for enhancing long-term stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)



![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)



![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)

